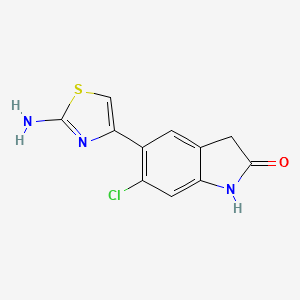

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one

Beschreibung

Chemical Structure and Properties The compound 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one (CAS: 41891-17-2) features a bicyclic indol-2-one core substituted at the 5-position with a 2-amino-1,3-thiazol-4-yl group and at the 6-position with a chlorine atom. Its molecular formula is C₁₁H₉ClN₄OS, with a molecular weight of 280.73 g/mol . It is commercially available in milligram quantities for research purposes .

Hydrazide formation from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate using hydrazine hydrate .

Cyclization with carbon disulfide to form oxadiazole-thiol intermediates .

S-substitution with electrophiles (e.g., 3-bromopropanoyl chloride) to yield final products . Characterization typically involves IR, NMR, and EI-MS data .

Eigenschaften

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3OS/c12-7-3-8-5(2-10(16)14-8)1-6(7)9-4-17-11(13)15-9/h1,3-4H,2H2,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMUMBRIWGNZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Formation and Coupling with Indole Derivatives

A common synthetic approach involves the initial formation of the 2-amino-1,3-thiazole ring, typically by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, yielding a thiazole intermediate. This intermediate is then coupled with a suitable indole derivative to form the target compound.

Another validated method includes the condensation of 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under acidic reflux conditions (e.g., acetic acid for 3–5 hours), facilitating the formation of the thiazole-indole hybrid scaffold.

Chlorination Step

- Chlorination at the 6-position of the indol-2-one core is commonly achieved using sulfuryl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions, enabling selective introduction of the chlorine substituent.

Purification Techniques

- Final purification is typically performed by recrystallization from DMF/acetic acid mixtures or by column chromatography using silica gel with ethyl acetate/hexane as the eluent, achieving purity levels of ≥95%.

Advanced Synthetic Approaches: Eschenmoser Coupling Reaction

Modular Synthesis Using 3-Bromooxindoles

A highly modular and efficient method involves the Eschenmoser coupling reaction between 3-bromooxindoles and thioacetamides or thiobenzamides. This reaction proceeds under mild conditions without the need for inert atmosphere or extremely dry solvents, and is scalable.

The process yields (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones with high isolated yields typically ranging from 70% to 97%, surpassing other published methods.

Reaction Conditions and Mechanism

The reaction mixture, consisting of 3-bromooxindole derivatives and substituted thiobenzamides in dry DMF, is stirred at room temperature for 5 to 12 hours depending on the thiobenzamide type. Subsequent addition of triethylamine facilitates the rearrangement to the final product.

This method avoids intermediate isolation of thiazole compounds, streamlining the synthesis and improving overall efficiency.

Advantages

The Eschenmoser coupling approach is versatile, tolerating a wide variety of substituents on both the indole and thiazole parts of the molecule.

It eliminates the need for toxic reagents such as triphosgene and avoids complex protection/deprotection steps.

The (Z)-configuration of the products is confirmed by NMR, ensuring stereochemical control.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The Eschenmoser coupling method provides a superior synthetic route with yields often exceeding 85%, confirmed by extensive NMR characterization and crystallographic studies.

Attempts to use bases like triethylamine during rearrangement can lead to decomposition and formation of side products such as isoindigo derivatives, highlighting the need for controlled conditions.

The chlorination step is critical for introducing the 6-chloro substituent and requires anhydrous conditions to prevent side reactions.

Structural confirmation is achieved through single-crystal X-ray diffraction, validating bond lengths and dihedral angles consistent with computational models.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or indole rings .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1)

Compound 1 has been identified as a potent inhibitor of the enzyme 11beta-HSD1, which plays a crucial role in regulating glucocorticoid metabolism. The inhibition of this enzyme is particularly relevant for the treatment of metabolic syndrome and related disorders. Research has shown that modifications to the thiazolone structure enhance the potency of these inhibitors. For instance, a derivative with a Ki value of 3 nM was found to be effective in vivo in mice models, indicating its potential for therapeutic applications in metabolic diseases .

2. Antimicrobial Properties

The thiazole moiety present in compound 1 is known for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit activity against various bacterial strains, suggesting that compound 1 may also possess similar antimicrobial effects. This opens avenues for its application in developing new antibiotics or treatments for infections .

3. Anti-inflammatory Effects

Research indicates that compounds containing thiazole rings can exhibit anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. Compound 1 may therefore have potential applications in treating inflammatory diseases .

Therapeutic Applications

| Therapeutic Area | Potential Application |

|---|---|

| Metabolic Syndrome | Inhibition of 11beta-HSD1 could aid in managing hyperglycemia and obesity-related conditions. |

| Infectious Diseases | Potential development as an antibiotic targeting resistant strains. |

| Inflammatory Disorders | Possible use as an anti-inflammatory agent in chronic conditions such as arthritis. |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to thiazole derivatives:

- Case Study on Metabolic Syndrome : A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that showed significant inhibition of 11beta-HSD1 activity both in vitro and in vivo. The most potent compound demonstrated a reduction in blood glucose levels in diabetic mouse models .

- Antimicrobial Activity Assessment : A comprehensive screening conducted on various thiazole compounds indicated that those with substituted amino groups exhibited enhanced activity against Gram-positive bacteria, providing a basis for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1. Ziprasidone and Derivatives

Compound: Ziprasidone hydrochloride monohydrate Structure: 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one . Key Differences:

- Replaces the thiazole ring with a benzisothiazole-piperazine chain.

- Higher molecular weight (467.42 g/mol as monohydrate) and distinct pharmacokinetics . Applications: Antipsychotic drug (Geodon®) for schizophrenia . Stability: Monohydrate form exhibits improved stability over anhydrous forms .

2.2. Bi-Heterocyclic Propanamides (7c–7f)

Examples :

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides . Key Differences:

- Incorporate oxadiazole and propanamide linkers instead of the indol-2-one core.

- Molecular weights range from 375–389 g/mol; melting points: 134–178°C . Applications: Potential antimicrobial or anticancer agents (exact targets unspecified in evidence) .

Acyl Derivatives of Indol-2-one

Compound : 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one acyl derivatives

Key Differences : Prodrugs with modified pharmacokinetic profiles .

Applications : Neuroleptic activity via dopamine and serotonin receptor antagonism .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₁H₉ClN₄OS | 280.73 | Not reported | Indol-2-one, thiazole, Cl |

| Ziprasidone HCl monohydrate | C₂₁H₂₁ClN₄OS·HCl·H₂O | 467.42 | Not reported | Benzisothiazole, piperazine, Cl |

| Bi-heterocyclic Propanamide (7c) | C₁₆H₁₇N₅O₂S₂ | 375 | 134–178 | Oxadiazole, propanamide, thiazole |

Table 2: Pharmacological and Stability Profiles

Research Findings and Implications

- Ziprasidone: Demonstrated efficacy in schizophrenia via D2 and 5-HT2A receptor antagonism. Its monohydrate and mesylate salts optimize solubility and shelf life .

- Bi-Heterocyclic Propanamides : Exhibit moderate antimicrobial activity in preliminary studies, though specific targets remain unconfirmed .

- Further studies on receptor binding and metabolic stability are needed.

Biologische Aktivität

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₈ClN₃OS

- Molecular Weight : Approximately 251.72 g/mol

- Melting Point : 304–306 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its thiazole moiety has been linked to several pharmacological effects:

- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : Recent research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

- Anticonvulsant Effects : The thiazole-based compounds have been evaluated for their anticonvulsant properties, showing promising results in rodent models .

Antitumor Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The results indicated an IC50 value less than that of doxorubicin in human glioblastoma U251 cells, suggesting potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 | <10 |

| Doxorubicin | U251 | ~20 |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with effective bactericidal concentrations observed.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Anticonvulsant Activity

The anticonvulsant potential was assessed using a PTZ-induced seizure model in rodents. Compounds derived from thiazole structures showed a marked reduction in seizure duration and frequency.

Q & A

Basic: What are the validated synthetic routes for 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one?

The synthesis typically involves coupling a 6-chloro-indol-2-one precursor with a functionalized 2-amino-1,3-thiazole moiety. A validated method includes:

- Step 1 : Condensation of 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under acidic reflux (e.g., acetic acid, 3–5 hours) to form the thiazole-indole hybrid scaffold .

- Step 2 : Chlorination at the 6-position using sulfuryl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous conditions .

- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve ≥95% purity .

Basic: How is the structural identity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals.

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL software for structure solution and refinement, ensuring R-factor < 0.05 .

- Validation : Match experimental C–Cl bond lengths (1.72–1.75 Å) and dihedral angles (thiazole-indole plane: 15–20°) with density functional theory (DFT) calculations .

Basic: What analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ at m/z 296.03 (C₁₁H₈ClN₃OS) .

- Elemental Analysis : Acceptable tolerances: C (±0.3%), H (±0.1%), N (±0.2%) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Purity variations : Impurities ≥2% (e.g., 6-chloro regioisomers) can skew receptor-binding assays. Validate purity via HPLC and ¹H-NMR (DMSO-d₆, δ 7.2–7.4 ppm for aromatic protons) .

- Assay conditions : For dopamine D₂ receptor studies, use standardized radioligands (e.g., [³H]spiperone) in HEK293 cells expressing human D₂ receptors. Normalize data to ziprasidone (IC₅₀ = 4.2 nM) as a positive control .

- Solubility artifacts : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to avoid false negatives .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to reduce logP from 3.2 to ~2.5, enhancing blood-brain barrier (BBB) penetration .

- Metabolic stability : Replace labile hydrogen bonds (e.g., indole NH) with methyl groups to inhibit CYP3A4-mediated oxidation .

- In vivo validation : Use microdialysis in rodent striata to measure free brain concentrations post-IV administration (target: ≥50% receptor occupancy at 1 mg/kg) .

Advanced: How can computational modeling guide SAR for thiazole-indole hybrids?

- Docking studies : Use Schrödinger Maestro to model interactions with the 5-HT₂A receptor (PDB: 6WGT). Key residues: Asp155 (salt bridge with thiazole NH), Phe339 (π-π stacking with indole) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the chloro-substituent in the hydrophobic pocket .

- ADMET prediction : SwissADME predicts high gastrointestinal absorption (TPSA = 75 Ų) but moderate CYP2D6 inhibition (Probability = 0.65) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.